Viaminate

Descripción general

Descripción

Viaminate is a retinoic acid derivative developed in China. It has been clinically used for the treatment of acne. This compound regulates and controls keratinocyte cell differentiation and proliferation, inhibits keratinization, reduces sebum secretion, and regulates immune and anti-inflammatory functions .

Aplicaciones Científicas De Investigación

Acne Treatment

Viaminate is primarily prescribed for:

- Topical Applications : Creams and gels containing this compound are used to treat localized acne lesions. These formulations help to reduce inflammation and promote healing.

- Oral Administration : Capsules containing this compound are also available, providing systemic treatment for more severe cases of acne.

Comparative Studies

Several studies have compared this compound with other treatments:

- Herbal Medicine vs. This compound : In trials assessing herbal remedies against conventional treatments, this compound demonstrated comparable efficacy to antibiotics and other vitamin A derivatives .

- Combination Therapies : Some research has explored the use of this compound in conjunction with other medications, highlighting its potential to enhance overall treatment outcomes for acne patients .

Case Study 1: Efficacy in Rat Models

A study involving rat models induced with Propionibacterium acnes showed significant improvement in symptoms after 30 days of treatment with this compound. Transcriptomic analyses revealed that this compound effectively regulated pathways associated with keratinization .

Case Study 2: Human Clinical Trials

In a controlled clinical trial involving human subjects with moderate to severe acne, participants treated with this compound reported reduced lesion counts and improved skin texture compared to those receiving placebo treatments. The study emphasized the importance of S100A8 and S100A9 modulation as a key mechanism underlying these improvements .

Summary Table of Applications

Mecanismo De Acción

Target of Action

Viaminate, a retinoic acid derivative developed in China, primarily targets Toll-like receptor 2 (TLR2) in the body . TLR2 is a key player in the immune response and inflammation, making it a crucial target in the treatment of acne .

Mode of Action

this compound interacts with TLR2 and inhibits its downstream pathways, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . This inhibition results in a decrease in the proliferation and inflammatory response of keratinocytes .

Biochemical Pathways

this compound significantly regulates fatty acid metabolism and cellular keratinization pathways . By inhibiting the TLR2-mediated NF-κB and MAPK pathways, this compound reduces inflammation and keratin overproduction, which are common symptoms of acne .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

this compound’s action results in significant improvements in symptoms of acne, including ear redness, epidermal thickening, inflammatory reaction, keratin overproduction, subcutaneous oil, and triglyceride accumulation . It achieves this by inhibiting the proliferation and inflammatory response of keratinocytes .

Análisis Bioquímico

Biochemical Properties

Viaminate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of ornithine decarboxylase, which is involved in the polyamine biosynthesis pathway . This inhibition reduces the potential for tumorigenesis in the skin. Additionally, this compound interacts with toll-like receptor 2 (TLR2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs), thereby modulating inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It regulates keratinocyte cell differentiation and proliferation, inhibits keratinization, reduces sebum secretion, and modulates immune and anti-inflammatory functions . In human keratinocytes, this compound attenuates the proliferation and inflammatory response induced by Propionibacterium acnes, primarily through the inhibition of the TLR2-mediated NF-κB and MAPK pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits TLR2, which in turn deactivates the downstream NF-κB and MAPK pathways . This inhibition reduces the expression of inflammatory cytokines and other mediators involved in acne pathogenesis. Additionally, this compound downregulates the expression of S100A8 and S100A9 genes, which are involved in the MAPK pathway, further inhibiting keratinocyte proliferation and keratinization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and has a shelf life of up to four years . In in vitro and in vivo studies, this compound has shown long-term effects on cellular function, including sustained inhibition of keratinocyte proliferation and inflammatory responses over a 30-day treatment period . Prolonged use has been associated with hepatotoxicity in some cases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of acne, this compound was administered at low (1.7 mg/kg), medium (5 mg/kg), and high (15 mg/kg) doses . The results showed a dose-dependent reduction in symptoms such as ear redness, epidermal thickening, and inflammatory reactions. High doses of this compound have been associated with adverse effects, including hepatotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the regulation of fatty acid metabolism and cellular keratinization pathways . It interacts with enzymes such as ornithine decarboxylase and modulates the activity of the MAPK pathway . These interactions result in changes in metabolic flux and metabolite levels, contributing to its therapeutic effects in acne treatment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in the skin, where it exerts its therapeutic effects. The distribution of this compound within tissues is influenced by its binding to cellular receptors and transport proteins, which facilitate its localization to target sites .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus of keratinocytes, where it interacts with TLR2 and other signaling molecules . The localization of this compound is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments, ensuring its effective action in modulating cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Viaminate is synthesized from all-trans retinoic acid and p-aminobenzoic acid ethyl ester. The reaction involves the esterification of all-trans retinoic acid with p-aminobenzoic acid ethyl ester under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in phosphate-buffered saline containing 5% carboxypropyl . The dosage is based on the tissue metabolism level of the target organism, and the compound is prepared with a purity greater than 98% .

Análisis De Reacciones Químicas

Types of Reactions: Viaminate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Comparación Con Compuestos Similares

All-trans retinoic acid: A precursor to viaminate, used in the treatment of acne and other skin conditions.

Isotretinoin: Another retinoic acid derivative used for severe acne.

Adapalene: A synthetic retinoid used for acne treatment.

Uniqueness of this compound: this compound is unique due to its specific regulatory effects on keratinocyte differentiation and proliferation, as well as its ability to inhibit keratinization and reduce sebum secretion with fewer adverse effects compared to other retinoids .

Actividad Biológica

Viaminate, a derivative of retinoic acid, has garnered attention for its biological activity, particularly in dermatological applications. This article delves into the compound's mechanisms of action, therapeutic effects, case studies, and relevant research findings.

Overview of this compound

This compound is primarily utilized in the treatment of acne and disorders related to keratinization. Its biological activities are attributed to its ability to regulate keratinocyte differentiation and proliferation, reduce sebum production, and modulate inflammatory responses. Research indicates that this compound may also have implications in broader therapeutic contexts due to its effects on various cellular pathways.

This compound operates through several mechanisms:

- Keratinocyte Regulation : It influences keratinocyte cell differentiation and proliferation, which is crucial in managing acne and other skin conditions.

- Anti-inflammatory Effects : this compound has been shown to attenuate inflammatory responses induced by Propionibacterium acnes, a primary bacterium involved in acne development .

- Fatty Acid Metabolism : Transcriptome analyses suggest that this compound significantly affects fatty acid metabolism and cellular keratinization pathways, indicating a multifaceted role in skin health .

Case Studies

- Acne Treatment Efficacy :

-

Impact on Keratinization Disorders :

- A feasibility study indicated that combining this compound with Daivobet® led to an earlier response in patients with moderate refractory hyperkeratotic eczema compared to those treated with Daivobet® alone. The average treatment duration was significantly shorter for moderate cases (10.6 weeks) versus severe cases (20.3 weeks) .

Research Findings

- In vitro studies have demonstrated that this compound reduces P. acnes proliferation and the associated inflammatory response in human skin models .

- A study on rats with induced acne showed significant improvements in symptoms such as redness and epidermal thickening after 30 days of this compound treatment, supporting its effectiveness in reducing acne-related inflammation and keratin overproduction .

Safety Profile and Adverse Effects

While this compound shows promise in treating skin conditions, safety concerns have been raised:

- A case report highlighted severe hepatotoxicity associated with prolonged use of this compound, leading to hepatic failure in a patient after two months of treatment . This underscores the necessity for careful monitoring during therapy.

Comparative Analysis of Biological Activity

| Aspect | This compound | Other Retinoids |

|---|---|---|

| Primary Use | Acne treatment | Acne, psoriasis |

| Mechanism | Keratinocyte regulation | Keratinocyte regulation |

| Anti-inflammatory | Anti-inflammatory | |

| Fatty acid metabolism | Variable | |

| Efficacy Rate | Up to 94.6% effective | Variable (depends on type) |

| Adverse Effects | Hepatotoxicity reported | Skin irritation common |

Propiedades

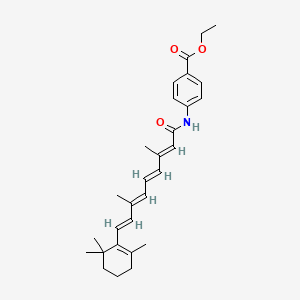

IUPAC Name |

ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSMJNVXOITYPE-FSDIUQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318689 | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53839-71-7 | |

| Record name | Viaminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Carboethoxyphenyl)retinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIAMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.